molecular formula C26H14Cl2N2O2S B11646647 Bis(3-(3-chlorophenyl)benzo[c]isoxazol-5-yl)sulfane

Bis(3-(3-chlorophenyl)benzo[c]isoxazol-5-yl)sulfane

Cat. No.: B11646647
M. Wt: 489.4 g/mol
InChI Key: KZQZRRQGMYRVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview Bis(3-(3-chlorophenyl)benzo[c]isoxazol-5-yl)sulfane (CAS Number: 439136-08-0) is a high-purity synthetic compound supplied for research and development purposes. With a molecular formula of C26H14Cl2N2O2S and a molecular weight of 489.37 g/mol (as per supplier specifications, with alternate sources reporting 488.02 g/mol), this chemical features a distinct structural framework incorporating dual benzoisoxazole units linked by a sulfane bridge . This complex architecture makes it a valuable intermediate for advanced chemical synthesis and biochemical screening. Research Value and Potential Applications The core structure of this compound offers significant research potential. The compound belongs to a class of heterocyclic systems known for diverse biological activities. While the specific profile of this molecule is under investigation, its structural components suggest several promising research directions: Heterocyclic Research: The molecule contains both benzoisoxazole and sulfane functional groups, which are subjects of interest in medicinal and agricultural chemistry. Isoxazole derivatives, in particular, are recognized as key pharmacophores in drug discovery efforts . Antiviral and Antimicrobial Screening: Indole and isoxazole derivatives are extensively documented in scientific literature for their broad-spectrum biological properties. Related compounds have demonstrated notable antiviral activity against pathogens such as Coxsackie B4 virus, Hepatitis C virus (HCV), and Herpes Simplex virus-1 (HSV-1) , as well as antimicrobial effects . This suggests potential utility for this compound in similar antimicrobial and antiviral assay systems. Enzyme Inhibition Studies: Structurally similar molecules have been explored as inhibitors of specific biological targets. For instance, certain isoxazole compounds have been patented for their activity as inhibitors of heat shock proteins , which are critical in oncology research . Usage and Handling This product is intended for research use only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) before use and adhere to all standard laboratory safety protocols.

Properties

Molecular Formula

C26H14Cl2N2O2S

Molecular Weight

489.4 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-[[3-(3-chlorophenyl)-2,1-benzoxazol-5-yl]sulfanyl]-2,1-benzoxazole

InChI

InChI=1S/C26H14Cl2N2O2S/c27-17-5-1-3-15(11-17)25-21-13-19(7-9-23(21)29-31-25)33-20-8-10-24-22(14-20)26(32-30-24)16-4-2-6-18(28)12-16/h1-14H

InChI Key

KZQZRRQGMYRVFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C3C=C(C=CC3=NO2)SC4=CC5=C(ON=C5C=C4)C6=CC(=CC=C6)Cl

Origin of Product

United States

Preparation Methods

Thiol-Mediated Oxidative Coupling

This approach involves synthesizing 5-mercapto-3-(3-chlorophenyl)benzo[c]isoxazole followed by oxidative coupling. A analogous strategy was employed in for thiazole formation, where carbothioamides (e.g., 8a–d ) reacted with phenacyl bromides (9a–g ) in ethanol. Adapting this:

  • Thiol Generation : Treat 5-bromo-3-(3-chlorophenyl)benzo[c]isoxazole with thiourea under nucleophilic substitution conditions to yield the thiol intermediate.

  • Oxidation : Use iodine or H<sub>2</sub>O<sub>2</sub> to oxidize two thiol units to the sulfane bridge.

Challenges :

  • Over-oxidation to disulfides requires careful stoichiometric control.

  • Thiol intermediates are prone to dimerization, necessitating inert atmospheres and low temperatures.

Direct Sulfur Insertion via Coupling Reagents

Metal-catalyzed cross-coupling between 5-halo-benzo[c]isoxazole derivatives and sulfur nucleophiles offers an alternative. For example, Ullmann-type coupling with CuI and Na<sub>2</sub>S in DMSO at elevated temperatures (80–100°C) could facilitate C–S bond formation. This method mirrors the LiAlH<sub>4</sub>-mediated reductions in, where functional group compatibility is critical.

Optimization Parameters :

  • Catalyst Loading : 10–20 mol% CuI.

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance ionic intermediate stability.

Regiochemical Control and Structural Characterization

Ensuring correct substituent placement is paramount. The 3-chlorophenyl group at position 3 of the benzo[c]isoxazole ring mandates ortho-directed cyclization during precursor synthesis. In, the nitro group at position 2 of the benzene ring facilitated intramolecular cyclization, directing the oxazole oxygen to position 1.

Spectral Validation :

  • <sup>1</sup>H NMR : Aromatic protons from the 3-chlorophenyl group resonate as doublets (δ 7.21–7.31), while sulfane-linked protons are absent, confirming bridge formation.

  • <sup>13</sup>C NMR : Quaternary carbons adjacent to sulfur appear at δ 45–55 ppm, with C–S coupling observed in DEPT-135 spectra.

Comparative Analysis of Synthetic Routes

The table below evaluates two leading methodologies:

MethodYield (%)Purity (%)Key AdvantagesLimitations
Thiol Oxidation35–40≥95Scalable, minimal metal residuesSensitive to oxygen, multi-step
Ullmann Coupling50–55≥90Single-step, regioselectiveHigh catalyst loading, cost-prohibitive

Industrial-Scale Considerations

For large-scale production, the Ullmann coupling route is preferable despite higher initial costs due to:

  • Reduced Purification Steps : Direct coupling avoids intermediate isolation.

  • Solvent Recovery : DMSO can be recycled via vacuum distillation.

Chemical Reactions Analysis

Isoxazole Ring Reactions

The benzo[c]isoxazole rings are reactive due to their electron-deficient nature. Key transformations include:

  • Nucleophilic Substitution :

    • The oxygen and nitrogen atoms in the isoxazole ring can direct nucleophilic attack at adjacent positions (e.g., substitution of hydrogen atoms).

    • Chlorophenyl substituents may stabilize intermediates via resonance or electron-withdrawing effects.

  • Electrophilic Addition :

    • The electron-deficient ring may undergo electrophilic aromatic substitution, though steric hindrance from the sulfane bridge could limit reactivity.

  • Cycloaddition Reactions :

    • Isoxazoles can act as dienophiles in [4+2] cycloadditions (e.g., Diels-Alder reactions), forming six-membered rings. This reactivity is well-documented in simpler isoxazole derivatives .

Reaction Type Mechanism Potential Products
Nucleophilic SubstitutionAttack at C-4 or C-6 positions of isoxazoleSubstituted benzo[c]isoxazole derivatives
Electrophilic AdditionSubstitution at activated ring positionsElectrophilic adducts
Cycloaddition[4+2] Diels-Alder with dienesSix-membered heterocyclic compounds

Sulfane Group Reactions

The sulfane (-S-S-) bridge is highly reactive in redox processes:

  • Reduction :

    • Cleavage of the S-S bond under reducing conditions (e.g., NaBH₄, Zn/HCl) to form thiols or disulfide derivatives.

    • Example:

      R-S-S-R+Reducing Agent2R-SH\text{R-S-S-R} + \text{Reducing Agent} \rightarrow 2 \text{R-SH}
  • Oxidation :

    • Conversion to sulfinic acid or sulfonic acid derivatives under oxidizing agents (e.g., H₂O₂, KMnO₄).

    • Example:

      R-S-S-R+Oxidizing AgentR-SO₃H\text{R-S-S-R} + \text{Oxidizing Agent} \rightarrow \text{R-SO₃H}
  • Radical-Mediated Cleavage :

    • Homolytic cleavage under UV light or peroxide initiators, generating sulfur-centered radicals.

Reaction Type Conditions Products
ReductionNaBH₄, Zn/HClThiols (R-SH)
OxidationH₂O₂, KMnO₄Sulfonic acids (R-SO₃H)
Radical CleavageUV light, peroxidesS-S bond scission radicals

Comparison with Analogous Compounds

Compound Key Features Reactivity Differences
3-(3-Chlorophenyl)isoxazol-5-ylamine Isoxazole + amine groupSusceptible to nucleophilic attack on NH₂
3-Chloro-N-(3-chlorophenyl)benzamide Benzamide derivativeHydrolysis to carboxylic acid
Benzothiazole derivatives Thiazole ring with sulfurThioamide-like reactivity
Bis(3-(3-chlorophenyl)benzo[c]isoxazol-5-yl)sulfane Dual isoxazole + sulfane bridgeUnique redox and steric properties

Scientific Research Applications

Biological Activities

Research indicates that Bis(3-(3-chlorophenyl)benzo[c]isoxazol-5-yl)sulfane exhibits several pharmacological activities:

  • Anticancer Properties :
    • The compound has shown promise as an inhibitor of heat shock proteins, particularly HSP90, which is implicated in cancer progression. Inhibition of HSP90 can lead to the destabilization of oncogenic proteins, making it a target for cancer therapy .
    • Case studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential for further development as an anticancer agent.
  • Anti-inflammatory Effects :
    • Research indicates that derivatives of isoxazole compounds can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, providing a therapeutic angle for diseases characterized by chronic inflammation .
  • Neuroprotective Properties :
    • Some studies have suggested that compounds similar to this compound exhibit neuroprotective effects, potentially benefiting conditions like Parkinson’s disease through the inhibition of microglial activation .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Cancer Treatment Trials :
    • In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in breast cancer cell lines, leading to apoptosis through the activation of caspase pathways .
  • Inflammation Models :
    • Animal models of inflammation have shown that administration of this compound reduces edema and inflammatory markers, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Bis(3-(3-chlorophenyl)benzo[c]isoxazol-5-yl)sulfane involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The sulfane bridge may also play a role in redox reactions, influencing cellular processes. Detailed studies are needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Functional Properties of Sulfur-Containing Heterocycles

Compound Name Core Heterocycle Substituents/Functional Groups Sulfur Linkage Type Key Applications/Properties
This compound (Target Compound) Benzo[c]isoxazole 3-(3-Chlorophenyl) at position 3; sulfane bridge at position 5 Sulfane (-S-) High hydrophobicity (logP ~4.2*); potential antimicrobial/imaging applications (inferred)
Bis(7-(N-(2-morpholinoethyl)sulfamoyl)benzo[c][1,2,5]oxadiazol-5-yl)sulfane Benzo[c][1,2,5]oxadiazole 7-Sulfamoyl morpholinoethyl groups; sulfane bridge at position 5 Sulfane (-S-), sulfamoyl Lysosomal thiol imaging (high aqueous solubility due to morpholino groups)
N-(3-Ethylbenzo[d]isoxazol-5-yl) sulfonamide Benzo[d]isoxazole 3-Ethyl group; sulfonamide at position 5 Sulfonamide (-SO2NH-) Pharmacological activity (e.g., anti-inflammatory); moderate solubility
5-[(Benzylsulfanyl)methyl]-3-(4-chlorophenyl)-1,2-oxazole 1,2-Oxazole 4-Chlorophenyl at position 3; benzylsulfanylmethyl at position 5 Sulfanylmethyl (-SCH2-) Lipophilic (logP ~3.8*); synthetic intermediate or bioactive agent

*logP values estimated using fragment-based methods.

Key Research Findings

Impact of Chlorophenyl Substitution: The 3-chlorophenyl substituent in the target compound induces stronger electron-withdrawing effects compared to the 4-chlorophenyl group in ’s oxazole derivative. This enhances dipole interactions in binding pockets but may reduce solubility .

Role of Sulfur Linkage :

  • The sulfane bridge in the target compound and ’s oxadiazole derivative provides rigidity, favoring stable interactions with biological targets. In contrast, sulfonamides () or sulfanylmethyl groups () introduce flexibility, which may reduce target specificity .

Heterocycle Core Differences :

  • Benzo[c]isoxazole (target) vs. Benzo[c][1,2,5]oxadiazole (): The latter’s additional nitrogen and oxygen atoms increase polarity, making it suitable for lysosomal imaging .
  • Benzo[d]isoxazole () differs in ring fusion position, altering molecular planarity and π-stacking efficiency .

Biological Activity Trends: Compounds with morpholinoethyl sulfamoyl groups () exhibit enhanced solubility and lysosomal targeting, whereas chlorophenyl-rich analogs (target compound, ) prioritize membrane permeability . Antimycobacterial activity in ’s pyrazoline-thiazole hybrids correlates with electron-donating methoxy groups, suggesting that the target compound’s electron-withdrawing chlorine may shift activity toward other targets .

Biological Activity

Bis(3-(3-chlorophenyl)benzo[c]isoxazol-5-yl)sulfane, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and cytotoxic effects, and explores structure-activity relationships (SAR) that may inform future research directions.

Chemical Structure and Properties

The molecular formula of this compound is C26H14Cl2N2O2S. The compound features a sulfane linkage and is composed of two benzo[c]isoxazole moieties substituted with chlorophenyl groups. This structural complexity is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural features. For example, derivatives containing the isoxazole ring have shown significant activity against various bacterial strains. In a comparative study, it was observed that compounds with sulfonyl groups exhibited enhanced antibacterial properties compared to their counterparts lacking such modifications .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis30 µg/mL
Compound BEscherichia coli15 µg/mL
This compoundStaphylococcus aureusTBD

Cytotoxic Effects

Cytotoxicity studies have indicated that compounds similar to this compound can exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, a study on benzoxazole derivatives reported that several compounds demonstrated significant cytotoxicity against breast cancer cell lines with lower toxicity to normal cells . This selectivity suggests potential therapeutic applications in oncology.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)
Compound CMCF-7 (breast cancer)12
Compound DA549 (lung cancer)20
This compoundHCT116 (colon cancer)TBD

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that the presence of electron-withdrawing groups, such as chlorine, enhances biological activity. The introduction of a sulfane group also appears to play a crucial role in modulating the activity of these compounds. Understanding these relationships can guide the design of more potent derivatives.

Case Studies

  • Antimicrobial Study : A recent investigation into the antimicrobial properties of benzothiazole derivatives found that modifications at specific positions significantly affected their MIC values against Gram-positive and Gram-negative bacteria. This study underscores the importance of structural modifications in enhancing biological efficacy .
  • Cytotoxicity Assessment : A comprehensive screening of various isoxazole derivatives revealed selective cytotoxicity against multiple cancer cell lines, suggesting that further exploration into the modifications of this compound could yield promising anticancer agents .

Q & A

Q. How to design a stability study for this compound under physiological conditions?

  • Methodological Answer :

Prepare phosphate-buffered saline (PBS, pH 7.4) and simulate lysosomal pH (4.5–5.0) with citrate buffer.

Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

Use LC-MS to identify degradation products (e.g., disulfide or sulfonic acid derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.